molecular formula C7H10O4 B13671964 Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

Cat. No.: B13671964
M. Wt: 158.15 g/mol
InChI Key: HLOGSQNEORXALI-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is a bicyclic organic compound featuring a strained four-membered oxetane ring (oxygen-containing heterocycle) with a ketone group at position 4 and a methyl ester substituent at position 3. The two methyl groups at position 2 contribute to steric hindrance, influencing its conformational stability and reactivity. This compound is of interest in medicinal chemistry and materials science due to the oxetane ring’s ability to modulate physicochemical properties such as solubility and metabolic stability. While synthetic routes often involve cyclization or ring-opening strategies, structural characterization typically employs crystallographic tools like SHELX or WinGX for precise determination of puckering and bond angles.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

InChI

InChI=1S/C7H10O4/c1-7(2)4(5(8)10-3)6(9)11-7/h4H,1-3H3

InChI Key

HLOGSQNEORXALI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)O1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate

General Synthetic Approach

The synthesis of this compound typically involves the construction of the oxetane ring bearing the 4-oxo functionality and the 3-carboxylate methyl ester group. The geminal dimethyl substitution at the 2-position is introduced by starting materials or via alkylation steps.

A key synthetic route reported involves the use of β-lactone formation via cyclization reactions from appropriate keto acid or ester precursors. The oxetane ring system is accessed through intramolecular cyclization or ring-closing reactions under controlled conditions.

Specific Synthetic Routes and Conditions

Chiral Auxiliary-Mediated Synthesis

A more advanced approach involves the use of chiral auxiliaries to control stereochemistry during β-lactone formation. This strategy was employed in the synthesis of related oxooxetanecarboxamides, which share structural similarity with this compound.

  • Key Steps:
    • Tandem Mukaiyama aldol-lactonization (TMAL) between glyoxylate esters and silyl ketene acetals.
    • Use of tartrate-derived chiral auxiliaries to facilitate diastereomer separation.
    • Hydrogenolytic cleavage of the chiral auxiliary to yield the β-lactone ester.
  • Reaction Conditions: Mild temperatures (0 °C to room temperature), use of trifluoroacetic acid or silver trifluoroacetate as catalysts.
  • Yields: Moderate to good yields (up to 89% in some steps).
  • Advantages: Enables stereochemical control and access to enantiomerically enriched products.
One-Pot Michael Addition and Aldol Reaction Sequence

Another synthetic route involves a one-pot sequence combining Michael addition of organomagnesium reagents (e.g., ethylmagnesium bromide) to α,β-unsaturated esters followed by aldol reactions with ethyl glyoxylate to form oxetane intermediates, which can be converted to this compound derivatives.

  • Reagents: Ethylmagnesium bromide, ethyl glyoxylate.
  • Conditions: Low temperatures (0 °C to room temperature), inert atmosphere.
  • Post-reaction modifications: Reduction of halogen substituents, hydrolysis, and amide coupling for further functionalization.
  • Yields: Variable, depending on purification and diastereomeric separation.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Tandem Mukaiyama aldol-lactonization Glyoxylate ester + silyl ketene acetal, chiral auxiliary, TMAL process ~80-90 Diastereomeric mixture, chiral control
2 Hydrogenolysis Pd/C, ammonium formate, MeOH 85-90 Removal of chiral auxiliary
3 Cyclization Acid or base catalysis, e.g., CF3CO2Ag, TFA 50-70 Ring closure to oxetane
4 Michael addition + Aldol EtMgBr, ethyl glyoxylate, 0 °C to r.t. 50-60 One-pot sequence, diastereomeric mixture
5 Hydrolysis and esterification LiOH, THF/H2O; methylation 70-90 Conversion to methyl ester

Comparative Perspectives from Literature

  • The use of chiral auxiliaries and TMAL processes allows for stereoselective synthesis, which is crucial for biological activity in related β-lactone compounds.
  • One-pot Michael addition and aldol sequences provide a versatile and efficient route but may require additional purification steps due to diastereomeric mixtures.
  • The choice of method depends on the desired stereochemical outcome and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

Oxetane Derivatives

The oxetane ring in the target compound distinguishes it from other cyclic esters. For example:

Table 1: Comparison of Oxetane Derivatives

Compound Substituents Ring Strain (Relative) Key Applications
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate 2,2-dimethyl, 4-oxo, 3-ester High Drug intermediates, polymers
4-Oxooxetane 4-oxo Moderate Synthetic intermediates
3-Methyloxetane-2-carboxylate 3-ester, 2-methyl Moderate-High Catalysis, agrochemicals

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Diterpene-derived methyl esters, such as sandaracopimaric acid methyl ester (compound 4 in ), share the methyl ester functional group but feature larger tricyclic or fused-ring systems. Key differences include:

  • Ring size and complexity : The target compound’s four-membered oxetane contrasts with the multi-ring diterpene framework, reducing steric bulk but increasing ring strain.
  • Functional groups : Diterpene esters often include hydroxyl or conjugated double bonds, enhancing their role in natural resin formation.

Table 2: Comparison with Diterpene Methyl Esters

Compound Ring System Functional Groups Biological Role
This compound Monocyclic oxetane Ester, ketone Synthetic intermediates
Sandaracopimaric acid methyl ester Tricyclic diterpene Ester, carboxylic acid Plant resin component
Z-Communic acid methyl ester Bicyclic diterpene Ester, conjugated diene Antimicrobial agents

Linear Methyl Esters (e.g., Methyl Decanoate)

Simple linear esters like methyl decanoate () lack cyclic structures, resulting in:

  • Lower reactivity : Absence of ring strain reduces susceptibility to ring-opening reactions.
  • Higher volatility : Linear esters are more volatile due to weaker intermolecular forces compared to cyclic analogs.

Table 3: Comparison with Linear Methyl Esters

Compound Structure Boiling Point (Est.) Solubility in Water
This compound Cyclic oxetane Moderate-High Moderate (polar groups)
Methyl decanoate Linear C10 chain Low Low (hydrophobic)
Methyl ether Dimethyl ether Very Low Insoluble

Physicochemical Properties and Reactivity

The oxetane ring’s puckering, analyzed via Cremer-Pople parameters, confers unique stability. The four-membered ring exhibits less pseudorotational freedom compared to five-membered rings (e.g., cyclopentane derivatives), reducing conformational entropy but increasing strain energy. This strain enhances reactivity in nucleophilic attacks or photochemical reactions, contrasting with the inertness of linear esters.

Biological Activity

Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

1. Chemical Structure and Synthesis

This compound belongs to the class of β-lactones, which are cyclic esters known for their diverse biological activities. The synthesis of this compound typically involves the use of chiral building blocks and can be achieved through various organic reactions, including ring-opening polymerization and acylation processes.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1Aldol reactionGlyoxylate ester, silyl ketene acetalChiral auxiliary
2Ring-opening polymerizationβ-lactone precursorsAcidic conditions
3AcylationAcyl halides or anhydridesBase-catalyzed

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proteasome, a crucial component in regulating protein degradation in cancer cells.

Case Study: Dual Inhibition
A study demonstrated that derivatives of this compound could inhibit both the proteasome and fatty acid synthase (FAS), suggesting a dual mechanism of action against cancer cells. The IC50 values for these compounds were determined using fluorogenic assays, revealing promising cytotoxicity profiles in various cancer cell lines, including HeLa and MCF7 cells .

2.2 Antimicrobial Activity

This compound has also been tested for antimicrobial activity. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus15Tetracycline
Escherichia coli12Tetracycline
Pseudomonas aeruginosa10Tetracycline

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the lactone ring significantly influence its potency and selectivity.

Key Findings:

  • The introduction of methyl groups at specific positions on the oxetane ring enhances the compound's ability to inhibit proteasome activity.
  • Structural modifications can lead to improved solubility and bioavailability, which are vital for therapeutic applications .

4. Conclusion

This compound shows considerable promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatments. Ongoing research into its synthesis and modification will likely yield more effective derivatives with enhanced pharmacological profiles.

Future studies should focus on:

  • Detailed mechanistic studies to understand how structural changes affect biological activity.
  • Clinical trials to evaluate the safety and efficacy of this compound in human subjects.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate?

  • Methodology : Multi-step synthesis typically involves controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, ketone oxidation or cyclization reactions may require anhydrous conditions and inert atmospheres to prevent side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR spectroscopy. Post-synthesis purification may involve recrystallization or column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl groups at C2 and oxo at C4).
  • X-ray crystallography : Refinement using SHELXL (via WinGX interface) to resolve bond lengths, angles, and torsion angles .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C7_7H10_{10}O4_4) and fragmentation patterns .

Q. What are the critical parameters for assessing the stability of this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies using buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV, focusing on hydrolysis of the ester or oxetane ring opening. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters be applied to analyze the oxetane ring conformation in this compound?

  • Methodology : Derive puckering coordinates from X-ray crystallographic data using the Cremer-Pople formalism. Calculate the puckering amplitude (qq) and phase angle (θ\theta) to quantify non-planarity. Compare with density functional theory (DFT) simulations (e.g., Gaussian or ORCA) to assess steric effects from the 2,2-dimethyl substituents .

Q. What computational approaches resolve discrepancies between experimental and predicted spectroscopic data for this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts (GIAO method). Compare with experimental 13^{13}C shifts to identify outliers (e.g., deshielding effects from the oxetane ring).
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO or chloroform) on conformational equilibria .

Q. How can researchers refine crystallographic data for this compound when twinning or disorder is present?

  • Methodology : Use SHELXL for twin refinement (TWIN/BASF commands) or partition disorder with PART/SUMP restraints. Validate with Rint_{int} and GooF metrics. For severe disorder, consider alternate data collection (e.g., low-temperature synchrotron) .

Q. What strategies are effective in designing bioactivity assays for this compound, given its structural features?

  • Methodology : Prioritize targets based on pharmacophore mapping (e.g., oxetane as a bioisostere for carbonyl groups). Test in vitro against enzymes like proteases or kinases. Use molecular docking (AutoDock Vina) to predict binding modes, followed by SPR or ITC for affinity quantification .

Data Analysis and Contradictions

Q. How should researchers address conflicting results between X-ray crystallography and solution-state NMR for this compound?

  • Analysis : X-ray data reflect solid-state conformations, while NMR captures dynamic equilibria. Perform variable-temperature NMR to detect ring puckering or rotamer interconversion. Compare with solid-state NMR or Raman spectroscopy for intermediate validation .

Q. What statistical methods are recommended for interpreting inconsistent biological activity data across assay platforms?

  • Analysis : Apply multivariate analysis (e.g., PCA or hierarchical clustering) to identify assay-specific biases. Validate with orthogonal assays (e.g., cell viability vs. enzymatic inhibition) and use Bland-Altman plots to quantify inter-method variability .

Tools and Resources

  • Crystallography : SHELX suite for structure solution/refinement; WinGX for data processing .
  • Computational Chemistry : Gaussian (DFT), AutoDock Vina (docking), and PyMOL (visualization).

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